molecular formula C7H9NO B1603579 3-Methoxy-5-methylpyridine CAS No. 78210-42-1

3-Methoxy-5-methylpyridine

Cat. No.: B1603579
CAS No.: 78210-42-1
M. Wt: 123.15 g/mol
InChI Key: VLPWXHZDGMUMBR-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the fifth position of the pyridine ring. This compound is a colorless to light yellow liquid with a distinct odor similar to fermented green tea .

Scientific Research Applications

Safety and Hazards

3-Methoxy-5-methylpyridine is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-5-methylpyridine can be synthesized through various methods. One common approach involves the reaction of 3-hydroxy-5-methylpyridine with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness of 3-Methoxy-5-methylpyridine: this compound is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPWXHZDGMUMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609539
Record name 3-Methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-42-1
Record name 3-Methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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